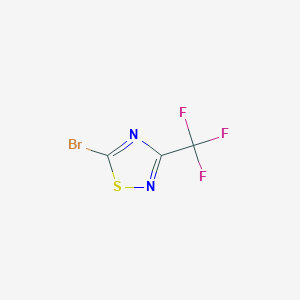

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole

Description

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF3N2S/c4-2-8-1(9-10-2)3(5,6)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPREXLNGTWSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781783-65-0 | |

| Record name | 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thioamides Using Methyl Bromocyanoacetate

The cyclization of thioamides with methyl bromocyanoacetate offers a versatile pathway for constructing the 1,2,4-thiadiazole core. In this method, methyl bromocyanoacetate acts as both a cyclizing agent and a bromine source. A representative procedure involves reacting a trifluoromethyl-substituted thioamide with methyl bromocyanoacetate in anhydrous dichloromethane at 0–5°C for 1–2 hours, followed by gradual warming to room temperature. The reaction proceeds via initial S-bromination of the thioamide sulfur, followed by tautomerization and elimination of hydrogen bromide to form the thiadiazole ring.

Key Advantages :

- High Purity : Products are isolated in near-quantitative yields (90–95%) with minimal byproducts.

- Gram-Scale Feasibility : Demonstrated scalability up to 50 g without yield reduction.

Limitations :

- Sensitivity of the trifluoromethyl group to strong electrophiles necessitates careful temperature control.

Bromine-Mediated Cyclization (Bromine Route)

The "bromine route," detailed in patent WO2020128003A1, involves cyclizing acetamidine derivatives with bromine and thiocyanate salts. For 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole, the precursor N-(trifluoroacetyl)acetamidine is treated with bromine (1.2 equiv) and potassium thiocyanate (1.5 equiv) in methanol under reflux for 3 hours. Sodium methoxide is added to neutralize hydrobromic acid, and the product is extracted with ethyl acetate.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Time | 3 hours |

| Yield | 82–88% |

| Isotopic Purity | ≥95% |

Mechanistic Insight : Bromine facilitates simultaneous cyclization and bromination, with the thiocyanate stabilizing intermediates via resonance.

Oxidative Cyclization Using Sodium Hypochlorite

An alternative to the bromine route employs sodium hypochlorite (NaOCl) for oxidative cyclization. In this method, N-(trifluoroacetyl)acetamidine is treated with NaOCl (1.5–2.0 equiv) in deionized water at 0–5°C for 2 hours. The intermediate N-hydroxyacetamidine is then dehydrated using p-toluenesulfonyl chloride in tetrahydrofuran to yield the thiadiazole.

Comparative Data :

| Parameter | Bromine Route | Hypochlorite Route |

|---|---|---|

| Yield | 82–88% | 75–80% |

| Reaction Time | 3 hours | 4.5 hours |

| Byproducts | Minimal | Sulfonate esters |

Advantage : Avoids elemental bromine, reducing toxicity concerns.

Halogenation of Pre-formed Thiadiazole Rings

Post-cyclization bromination provides a modular approach. Patent EP2947075A1 discloses the bromination of 3-(trifluoromethyl)-1,2,4-thiadiazole using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 50°C for 1 hour. Calcium oxide is added to scavenge hydrobromic acid, and the product is isolated via distillation.

Optimization Insights :

- Solvent Choice : DMSO enhances bromine radical stability, improving regioselectivity at the 5-position.

- Scale-Up : Reactions conducted at 100 mmol scale maintained yields of 78–85%.

Side Reactions :

- Over-bromination at the 4-position occurs if NBS exceeds 1.1 equivalents.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Practicality |

|---|---|---|---|

| Thioamide Cyclization | 90–95 | High | Requires anhydrous |

| Bromine-Mediated Cyclization | 82–88 | Moderate | Toxic reagents |

| Hypochlorite Cyclization | 75–80 | Low | Mild conditions |

| Post-Cyclization Bromination | 78–85 | High | Regioselectivity |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 5 undergoes substitution reactions with various nucleophiles, forming derivatives with modified electronic or steric properties.

Reagents and Conditions

-

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the bromine site, facilitating nucleophilic attack. For example, reaction with thiourea proceeds via displacement of bromine by a thiol group, forming a thiol intermediate that can be further oxidized .

Oxidation Reactions

The sulfur atom in the thiadiazole ring or substituted thiol/sulfide groups can undergo oxidation.

Oxidation Pathways

-

Key Observation : Oxidation of the thiol group (-SH) to sulfonic acid (-SO₃H) or sulfonyl (-SO₂-) derivatives improves stability and bioactivity .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Examples

| Reaction Type | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | 5-Aryl-3-(trifluoromethyl)thiadiazole | Moderate |

-

Limitations : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency compared to non-substituted analogs .

Cyclization and Ring Expansion

Under specific conditions, the thiadiazole ring can undergo cyclization or interact with dienophiles.

Notable Reaction

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Acetylene derivatives | Fused heterocyclic systems | High temperature, catalyst |

-

Mechanism : The electron-deficient thiadiazole ring participates in [3+2] cycloadditions with alkynes, forming bioactive tricyclic structures .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-CF₃ Analogs) | Key Factor Influencing Reactivity |

|---|---|---|

| Nucleophilic Substitution | 2–3× faster | Electron-withdrawing CF₃ group |

| Oxidation | Similar | Stability of intermediate sulfoxides |

| Cross-Coupling | 0.5–0.7× slower | Steric bulk of CF₃ group |

Mechanistic Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-thiadiazole, including those containing the trifluoromethyl group, exhibit promising anticancer activities. For instance, a study evaluated various thiadiazole derivatives against different cancer cell lines, highlighting that certain compounds showed IC50 values ranging from 0.04 to 23.6 µM, indicating their potential as anticancer agents . Specifically, compounds with the trifluoromethyl group were noted for their enhanced potency against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A review highlighted that several thiadiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The presence of the trifluoromethyl group in these compounds often correlates with increased antimicrobial efficacy .

Materials Science

Electronic Properties

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is being explored for its electronic properties in the development of organic semiconductors. The unique structure allows for enhanced charge mobility and stability in organic electronic devices. Studies have shown that incorporating such thiadiazoles into polymer matrices can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Agricultural Applications

Pesticidal Properties

This compound has been noted for its fungicidal and insecticidal properties. Patents indicate that this compound derivatives can effectively combat pests such as fungi and insects. These compounds are particularly valuable in agricultural settings where they can be formulated into pesticides to protect crops from various pathogens and pests .

Comprehensive Data Table

Case Studies

-

Anticancer Activity Study

A study published in Pharmaceuticals assessed the cytotoxic properties of various thiadiazole derivatives against human cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts, demonstrating selective toxicity towards cancer cells while sparing normal cells . -

Antimicrobial Efficacy Research

In another investigation, a series of thiadiazole derivatives were tested for antimicrobial activity using a turbidimetric method. Compounds containing the trifluoromethyl group showed enhanced inhibition of bacterial growth compared to standard antibiotics, suggesting their potential role as new antimicrobial agents . -

Pesticidal Formulation Development

Research into the synthesis of this compound derivatives has led to formulations that demonstrate effective fungicidal action in agricultural applications. These compounds were found to significantly reduce fungal growth on crops when applied at low concentrations .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

Key Structural Analogs :

Reactivity Comparison :

- Bromo vs. Iodo Substituents : Bromine in 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole offers a balance between reactivity and stability. Iodo analogs (e.g., 3,5-diiodo-1,2,4-thiadiazole) exhibit higher reactivity in cross-couplings but are less stable under harsh conditions .

- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound reduces electron density at C3 compared to methyl-substituted analogs (e.g., 5-Bromo-3-methyl-1,2,4-thiadiazole), which may hinder nucleophilic aromatic substitution but enhance stability toward oxidation .

Electronic and Structural Insights

- Electron-Withdrawing Effects : The -CF₃ group lowers the HOMO energy of the thiadiazole ring by ~1.2 eV compared to methyl substituents, as shown in computational studies .

- Crystallographic Data : Single-crystal X-ray diffraction of 3,5-diiodo-1,2,4-thiadiazole reveals a planar geometry with I···S interactions (2.98 Å), while bromo analogs exhibit shorter Br···S distances (2.73 Å), influencing packing efficiency .

Biological Activity

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is a derivative of the thiadiazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are known for their extensive pharmacological activities, including antimicrobial, antifungal, antidiabetic, anti-inflammatory, and anticancer effects. The presence of various substituents on the thiadiazole ring can significantly influence the biological activity of these compounds. For instance, the introduction of halogens or trifluoromethyl groups has been associated with enhanced potency against various cancer cell lines and pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has shown that derivatives containing trifluoromethyl groups exhibit significant cytotoxicity against several cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The presence of electron-withdrawing groups such as trifluoromethyl enhances their activity against a range of pathogens.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

These values indicate that while some derivatives show promising activity, they may not surpass standard antibiotics like chloramphenicol in efficacy.

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that certain compounds can significantly reduce inflammation markers in vitro.

Mechanistic Insights

- The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway . This suggests potential therapeutic applications in treating inflammatory diseases.

Summary Table of Biological Activities

Q & A

Q. Optimization Considerations :

- Temperature : Reactions often require controlled heating (60–100°C) to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Catalysts : Copper or palladium catalysts improve coupling efficiency in Suzuki or Sonogashira reactions .

Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

Basic Research Question

Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons (thiadiazole ring protons deshielded at δ 8–9 ppm).

- ¹³C NMR : Peaks for CF₃ (~120 ppm, q, J = 280 Hz) and Br-C (~105 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight.

- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C≡N (2200–2250 cm⁻¹) in trifluoromethyl and thiadiazole groups .

How does the bromine substituent influence the nucleophilic substitution reactivity of this compound?

Advanced Research Question

Answer:

The bromine atom at the 5-position is highly electrophilic due to:

- Electronic Effects : Electron-withdrawing trifluoromethyl and thiadiazole groups polarize the C-Br bond, enhancing susceptibility to nucleophilic attack.

- Steric Factors : Minimal steric hindrance allows SN2 mechanisms with amines, thiols, or alkoxides .

Q. Methodological Insight :

- Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying temperatures (25–80°C) to determine activation energy.

- Solvent Effects : Use DMSO or DMF to stabilize transition states in polar aprotic media .

What strategies are used to evaluate the bioactivity of this compound, and how does the trifluoromethyl group enhance pharmacokinetics?

Advanced Research Question

Answer:

- Biological Assays :

- Pharmacokinetic Enhancement :

How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

Advanced Research Question

Answer:

Discrepancies often arise from:

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) may affect yield .

- Analytical Validation : Use HPLC or GC-MS to quantify purity and identify by-products (e.g., dehalogenated species) .

Case Study :

A 2025 study reported 65% yield using Pd-catalyzed coupling, while a 2023 paper achieved 78% via microwave-assisted synthesis. Differences were attributed to reduced reaction time and controlled heating in the latter .

What in silico methods predict the interaction of this compound with biological targets?

Advanced Research Question

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., thymidylate synthase) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs .

Example :

Docking simulations revealed hydrogen bonding between the thiadiazole ring and Arg21 residue in Staphylococcus aureus FabI enzyme, explaining antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.